Cas no 1188094-46-3 (Phenanthren-3-ylboronic acid)
Phenanthren-3-ylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-phenanthrenylboronic acid
- Phenanthren-3-ylboronic acid
- 3-phenanthreneboronic acid
- phenanthrene-3-boronic acid
- UPYVSYVLGOADDG-UHFFFAOYSA-N
- DB-022165
- phenanthren-3-yl-3-boronic acid
- 1188094-46-3
- Phenanthren-3-ylboronicacid
- SCHEMBL1527433
- (phenanthren-3-yl)boronic acid
- MFCD16295000
- B-3-Phenanthrenylboronic acid
- AKOS015840863
- G67420
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- Inchi: 1S/C14H11BO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,16-17H
- InChI Key: UPYVSYVLGOADDG-UHFFFAOYSA-N
- SMILES: OB(C1=CC=C2C=CC3C=CC=CC=3C2=C1)O
Computed Properties
- Exact Mass: 222.0852098g/mol
- Monoisotopic Mass: 222.0852098g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
Phenanthren-3-ylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB600255-250mg |
Phenanthren-3-ylboronic acid; . |
1188094-46-3 | 250mg |
€120.60 | 2024-07-19 | ||
| abcr | AB600255-1g |
Phenanthren-3-ylboronic acid; . |
1188094-46-3 | 1g |
€213.00 | 2024-07-19 | ||
| abcr | AB600255-5g |
Phenanthren-3-ylboronic acid; . |
1188094-46-3 | 5g |
€588.50 | 2024-07-19 |
Phenanthren-3-ylboronic acid Suppliers
Phenanthren-3-ylboronic acid Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Phenanthren-3-ylboronic acid
Recent Advances in the Application of Phenanthren-3-ylboronic acid (CAS: 1188094-46-3) in Chemical Biology and Pharmaceutical Research
Phenanthren-3-ylboronic acid (CAS: 1188094-46-3) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This boronic acid derivative, characterized by its phenanthrene backbone, has been increasingly utilized in the development of novel therapeutic agents, biosensors, and as a key intermediate in organic synthesis. Recent studies have highlighted its potential in targeting specific biological pathways, making it a valuable tool for researchers in drug discovery and development.
One of the most notable applications of Phenanthren-3-ylboronic acid is its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The compound's boronic acid moiety facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules with high precision. Recent advancements in this area have demonstrated the compound's efficacy in constructing polycyclic aromatic hydrocarbons (PAHs), which are critical in the development of materials with unique electronic and optical properties.
In the realm of drug discovery, Phenanthren-3-ylboronic acid has shown promise as a scaffold for designing inhibitors of specific enzymes and receptors. For instance, recent research has explored its potential in targeting proteases involved in inflammatory and neurodegenerative diseases. The compound's ability to form reversible covalent bonds with active-site residues of these enzymes has been leveraged to develop potent and selective inhibitors, offering new therapeutic avenues for conditions such as Alzheimer's disease and rheumatoid arthritis.
Another exciting development is the use of Phenanthren-3-ylboronic acid in the design of fluorescent probes for detecting reactive oxygen species (ROS) in biological systems. ROS play a critical role in various pathological processes, including cancer and aging. Researchers have synthesized derivatives of Phenanthren-3-ylboronic acid that exhibit high sensitivity and selectivity for specific ROS, enabling real-time monitoring of oxidative stress in cellular environments. These probes have significant implications for understanding disease mechanisms and evaluating the efficacy of antioxidant therapies.
Beyond its applications in synthesis and sensing, Phenanthren-3-ylboronic acid has also been investigated for its potential in targeted drug delivery systems. By conjugating the compound to nanoparticles or polymeric carriers, researchers have developed systems that can selectively release therapeutic agents in response to specific biochemical stimuli, such as changes in pH or the presence of certain enzymes. This approach enhances the precision of drug delivery, minimizing off-target effects and improving therapeutic outcomes.
In conclusion, Phenanthren-3-ylboronic acid (CAS: 1188094-46-3) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug discovery and diagnostics, underscoring its importance in advancing scientific and medical knowledge. Ongoing research continues to uncover new uses for this compound, promising further innovations in the years to come. Researchers are encouraged to explore its potential in their respective fields, leveraging its unique properties to address pressing challenges in healthcare and materials science.
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